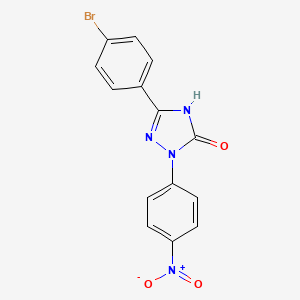
5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of both bromophenyl and nitrophenyl groups attached to the triazole ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with 4-nitrobenzoyl chloride to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.
Oxidation: Potassium permanganate, water as a solvent.
Major Products Formed
Reduction: 5-(4-Bromophenyl)-2-(4-aminophenyl)-1H-1,2,4-triazol-3(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized triazole derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group may participate in electron transfer reactions, while the bromophenyl group can enhance the compound’s binding affinity to its targets. The triazole ring provides structural stability and contributes to the overall reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
5-(4-Methylphenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one: Similar structure with a methyl group instead of bromine.
5-(4-Fluorophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in 5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one imparts unique reactivity and binding properties compared to its analogs. The bromine atom can participate in halogen bonding and influence the compound’s electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H9BrN4O3 |
|---|---|
Molecular Weight |
361.15 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-(4-nitrophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H9BrN4O3/c15-10-3-1-9(2-4-10)13-16-14(20)18(17-13)11-5-7-12(8-6-11)19(21)22/h1-8H,(H,16,17,20) |
InChI Key |
SVSCPBYEVOLTAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


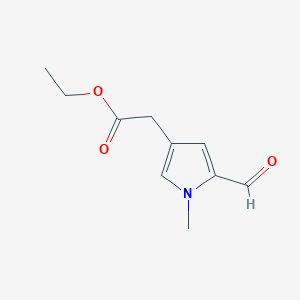

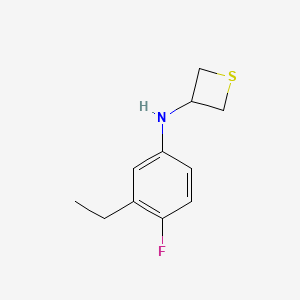
![4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12988028.png)

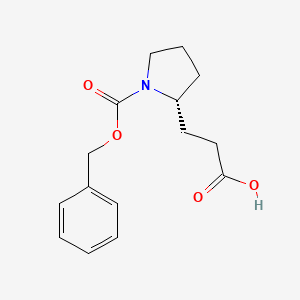


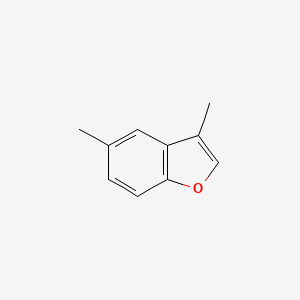
![tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate](/img/structure/B12988060.png)
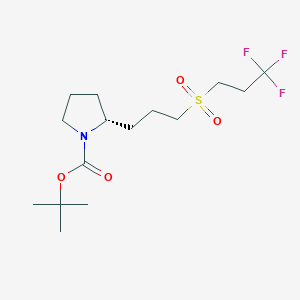

![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
![2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one](/img/structure/B12988088.png)
